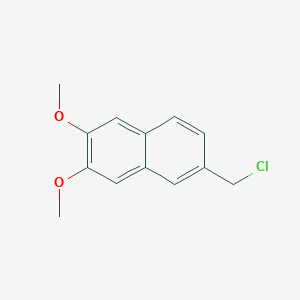

6-(Chloromethyl)-2,3-dimethoxynaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Chloromethyl)-2,3-dimethoxynaphthalene is a compound that is closely related to various naphthalene derivatives synthesized for different applications. Although the exact compound is not directly mentioned in the provided papers, the related compounds provide insight into the potential characteristics and applications of 6-(Chloromethyl)-2,3-dimethoxynaphthalene. For instance, 1-chloro-2,3-dimethyl-4-phenylnaphthalene is synthesized for its promising scaffold with three contiguous reaction positions, indicating the potential reactivity of chlorinated naphthalene derivatives .

Synthesis Analysis

The synthesis of related naphthalene derivatives involves multi-step reactions. For example, the synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene is achieved through a three-step reaction sequence, starting with stereoselective dichlorocarbene addition and followed by an addition reaction with phenyllithium. The final step is a SnCl4-mediated benzannulation . Similarly, 2,6-dimethoxynaphthalene is synthesized from 2,6-dihydroxynaphthalene using dimethyl sulfate and sodium hydroxide, indicating that methylation reactions are crucial for introducing methoxy groups .

Molecular Structure Analysis

The molecular structure of chlorinated naphthalene derivatives can be complex, with different substituents affecting the overall geometry. For instance, 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and its isomer have different orientations of methoxy groups with respect to the benzene ring, which can influence the molecule's reactivity and interaction with other compounds .

Chemical Reactions Analysis

Chlorinated naphthalene derivatives can participate in various chemical reactions. The presence of a chloroacetyl group, as seen in 6-chloroacetyl-2-dimethylaminonaphthalene, allows for enzyme-catalyzed reactions with glutathione transferases, indicating that such compounds can be used as substrates in biochemical assays . The reactivity of the chloro group in these compounds suggests that 6-(Chloromethyl)-2,3-dimethoxynaphthalene could also undergo similar reactions.

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as 2,6-dimethoxynaphthalene, include a high purity level and a specific melting point range, which is indicative of the compound's stability and crystalline nature . The chemical properties, such as reactivity with enzymes and fluorescence changes upon binding to proteins, are significant for the use of these compounds in biochemical applications . These properties suggest that 6-(Chloromethyl)-2,3-dimethoxynaphthalene may also exhibit distinct physical and chemical behaviors that could be exploited in various scientific fields.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has delved into the synthesis and characterization of compounds related to 6-(Chloromethyl)-2,3-dimethoxynaphthalene, underscoring its significance in chemical synthesis. For instance, studies have outlined methods for synthesizing dimethoxynaphthalene derivatives, highlighting the importance of these compounds in chemical research and industrial applications. Such methodologies focus on optimizing reaction conditions to achieve high purity and yield, demonstrating the compound's role in facilitating the development of new materials and chemicals (W. Dong-sheng, 2004).

Photophysical and Humidity Sensing Properties

The study of novel indium(III) phthalocyanines introduces derivatives characterized by spectroscopy methods, including fluorescence behavior and humidity sensing capabilities. These investigations reveal the potential of such compounds in developing advanced materials for sensing applications, where the specific structural modifications can significantly impact their photophysical properties and functionality (Bahadır Keskin et al., 2016).

Propiedades

IUPAC Name |

6-(chloromethyl)-2,3-dimethoxynaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO2/c1-15-12-6-10-4-3-9(8-14)5-11(10)7-13(12)16-2/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVDZRJPWHFXJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=C1)CCl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Chloromethyl)-2,3-dimethoxynaphthalene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2519215.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2519216.png)

![2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2519218.png)

![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2519223.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2519225.png)

![N-[3-(2-furyl)propyl]-1-{6-[(3-methoxyphenyl)thio]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2519236.png)